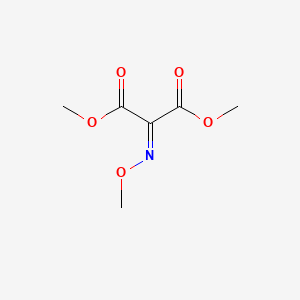
Propanedioic acid, (methoxyimino)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (methoxyimino)-, dimethyl ester is an organic compound with the molecular formula C6H9NO5 It is a derivative of malonic acid, where the hydrogen atoms are replaced by methoxyimino and dimethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (methoxyimino)-, dimethyl ester typically involves the reaction of malonic acid derivatives with methoxyamine and dimethyl sulfate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (methoxyimino)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amino group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in the formation of various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, (methoxyimino)-, dimethyl ester has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of propanedioic acid, (methoxyimino)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The methoxyimino group can act as a nucleophile, participating in various chemical reactions. The ester groups can undergo hydrolysis to release the active malonic acid derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Malonic acid, dimethyl ester: A simpler derivative of malonic acid with two ester groups.
Propanedioic acid, diethyl ester: Similar to the dimethyl ester but with ethyl groups instead of methyl groups.
Propanedioic acid, (methoxyimino)-, diethyl ester: Similar to the target compound but with ethyl ester groups.
Uniqueness
Propanedioic acid, (methoxyimino)-, dimethyl ester is unique due to the presence of the methoxyimino group, which imparts distinct chemical properties and reactivity compared to other malonic acid derivatives. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be as effective.
Properties
CAS No. |
55590-76-6 |
|---|---|
Molecular Formula |
C6H9NO5 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
dimethyl 2-methoxyiminopropanedioate |
InChI |
InChI=1S/C6H9NO5/c1-10-5(8)4(7-12-3)6(9)11-2/h1-3H3 |
InChI Key |
FOCKMBBVQYRNGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NOC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















